Ethyl N-(2,4,5-trichlorophenyl)carbamate
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Overview
Description
Ethyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.52 g/mol . It is known for its unique structure, which includes a carbamate group attached to a trichlorophenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trichlorophenyl ring can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl N-(2,4,5-trichlorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and its role as a pharmacological agent.
Industry: It is employed in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2,4-dichlorophenyl)carbamate
- Ethyl N-(2,5-dichlorophenyl)carbamate
- Ethyl N-(2,4,6-trichlorophenyl)carbamate
Uniqueness
Ethyl N-(2,4,5-trichlorophenyl)carbamate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure makes it valuable for specific research applications and industrial uses .
Properties
CAS No. |
38916-39-1 |
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Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
ethyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
WVPOWISSEQOJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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